molecular formula C14H23N3O2S B5688885 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine

1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine

Cat. No. B5688885
M. Wt: 297.42 g/mol
InChI Key: JYQYDYKPDFKQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine, also known as CSP-1103, is a compound that has gained interest in scientific research due to its potential pharmacological properties. CSP-1103 belongs to the class of piperidine compounds and has a molecular weight of 324.47 g/mol.

Mechanism of Action

The mechanism of action of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal activity. 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is thought to enhance GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been shown to have anticonvulsant and anxiolytic effects in animal models. Additionally, 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been shown to have a potential role in the treatment of neuropathic pain. Studies have also shown that 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has a low potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

One advantage of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is its potential therapeutic use for various medical conditions. Additionally, 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has a low potential for abuse and addiction, making it a safer alternative to other drugs with similar pharmacological properties. One limitation of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

For 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine research include further investigation of its mechanism of action, as well as its potential therapeutic uses for various medical conditions. Additionally, studies could be conducted to evaluate the safety and efficacy of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine in clinical trials. Further research could also explore the potential of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine can be synthesized using a multi-step process that involves the reaction of cyclopropylsulfonyl chloride with 1-isopropyl-1H-imidazole-2-amine to form 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)guanidine. This intermediate compound is then reacted with piperidine to form 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine.

Scientific Research Applications

1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been studied for its potential use as a therapeutic agent for various medical conditions, including epilepsy, neuropathic pain, and anxiety. Studies have shown that 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has anticonvulsant and anxiolytic effects in animal models. Additionally, 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been shown to have a potential role in the treatment of neuropathic pain.

properties

IUPAC Name

1-cyclopropylsulfonyl-3-(1-propan-2-ylimidazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-11(2)17-9-7-15-14(17)12-4-3-8-16(10-12)20(18,19)13-5-6-13/h7,9,11-13H,3-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQYDYKPDFKQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1C2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine

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